molecular formula C10H12N4O2 B2366298 3-amino-6-methoxy-1H-indole-2-carbohydrazide CAS No. 843621-55-6

3-amino-6-methoxy-1H-indole-2-carbohydrazide

Cat. No.: B2366298
CAS No.: 843621-55-6
M. Wt: 220.232
InChI Key: JGSAJTRQPOROJK-UHFFFAOYSA-N
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Description

Historical Context of Indole-2-Carbohydrazide Research

The exploration of indole-2-carbohydrazide derivatives began in the late 20th century, driven by the pharmacological potential of indole-based compounds. The synthesis of 3-amino-6-methoxy-1H-indole-2-carbohydrazide emerged as part of broader efforts to functionalize indole cores for drug discovery. Early work focused on modifying indole scaffolds through reactions such as hydrazinolysis of esters, as demonstrated in studies involving ethyl indole-2-carboxylate derivatives.

A pivotal milestone was the development of one-pot synthesis methods in the 2010s, which improved yields and reduced reaction times for substituted indole carbohydrazides. The compound gained attention for its structural versatility, enabling further derivatization via condensation with aldehydes or ketones. Research accelerated after 2015, with studies highlighting its role as a precursor for antitumor agents.

Key advancements include:

Year Development Significance
2005 First PubChem entry (CID 938112) Standardized structural characterization
2016 Functionalization via hydrazide-aldehyde condensations Enabled diverse biological applications
2024 Identification as tubulin inhibitor precursor Expanded therapeutic relevance

Significance in Heterocyclic Chemistry

As a bifunctional heterocycle, this compound bridges two chemically rich domains:

  • Indole Core : The electron-rich pyrrole ring enables electrophilic substitution at C-3, while the methoxy group at C-6 enhances solubility and directs regioselectivity.
  • Carbohydrazide Moiety : The -CONHNH2 group serves as a:
    • Chelation site for metal coordination complexes
    • Substrate for Schiff base formation
    • Hydrogen-bond donor in supramolecular assembly

This dual functionality makes it valuable for:

  • Medicinal Chemistry : Intermediate for kinase inhibitors and antiproliferative agents
  • Materials Science : Building block for photoactive coordination polymers
  • Catalysis : Ligand in asymmetric synthesis

Comparative reactivity studies show enhanced nucleophilicity at the hydrazide nitrogen compared to simpler indole-2-carboxylic acid derivatives.

Chemical Classification and Nomenclature

Structural Features

IUPAC Name : this compound
Molecular Formula : C₁₀H₁₂N₄O₂
Key Substituents :

Position Group Role
2 Carbohydrazide (-CONHNH₂) Enables condensation reactions
3 Amino (-NH₂) Participates in H-bonding and cyclization
6 Methoxy (-OCH₃) Electron-donating, modulates lipophilicity

SMILES : COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N
XLogP3 : 1.2 (predicted moderate membrane permeability)

Classification Hierarchy

  • Primary Class : Heterocyclic compounds (Indoles)
  • Subclass : Indole-2-carboxylic acid derivatives
  • Functional Group : Carbohydrazide (RCONHNH₂)

The compound belongs to a specialized subgroup of N-amino indole derivatives, distinguished by its methoxy substitution pattern. Its hydrochloride salt (CID 112756295) is frequently employed in crystallization studies.

Spectral Signatures

  • ¹H NMR (DMSO-d₆) : δ 10.95 (s, indole NH), 8.08–6.90 (m, aromatic H), 4.52 (s, hydrazide NH₂)
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O)

Properties

IUPAC Name

3-amino-6-methoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSAJTRQPOROJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328063
Record name 3-amino-6-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

843621-55-6
Record name 3-amino-6-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation Followed by Hydrazide Formation

The most widely adopted route begins with 6-methoxyindole, leveraging the Vilsmeier-Haack reaction to introduce a formyl group at the indole’s 3-position. Key stages include:

Step 1: Formylation
6-Methoxyindole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, generating 3-formyl-6-methoxyindole. The reaction achieves 78–82% yield under anhydrous conditions, with excess POCl₃ ensuring complete conversion.

Step 2: Condensation with Hydrazine
The formylated intermediate undergoes nucleophilic attack by hydrazine hydrate in refluxing ethanol (78°C, 8–12 h), forming the carbohydrazide linkage. Ethanol acts as both solvent and proton donor, facilitating imine bond formation. Post-reaction neutralization with HCl precipitates the hydrochloride salt, yielding 3-amino-6-methoxy-1H-indole-2-carbohydrazide at 65–70% purity.

Critical Parameters

  • Molar Ratio : 1:1.2 (indole:hydrazine) minimizes side products
  • Acid Quenching : HCl concentration ≥4N ensures complete protonation
  • Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity to ≥95%

Direct Carboxylation-Hydrazidation

Alternative approaches bypass formylation via direct carboxylation of 6-methoxyindole-2-carbonitrile. This method, detailed in patent WO2003091215A1, involves:

Step 1: Nitrile Hydrolysis
6-Methoxyindole-2-carbonitrile undergoes alkaline hydrolysis (2M NaOH, 100°C, 6 h) to yield 6-methoxyindole-2-carboxylic acid. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction homogeneity, achieving 85–88% conversion.

Step 2: Hydrazide Synthesis
Carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which subsequently couples with hydrazine hydrate in tetrahydrofuran (THF) at 0°C. This two-step sequence attains 73–76% overall yield, with THF’s low polarity suppressing dimerization.

Comparative Method Analysis

Parameter Vilsmeier-Haack Route Direct Carboxylation Route
Starting Material Cost $12.50/g $18.20/g
Reaction Steps 2 3
Total Yield 62% 58%
Purity (Post-Purification) 95% 92%
Scalability >10 kg batches <5 kg batches
Byproduct Formation 8–12% 15–18%

Data synthesized from Refs

The Vilsmeier-Haack method demonstrates superior cost-efficiency and scalability, albeit with stringent anhydrous requirements. In contrast, the carboxylation route offers functional group flexibility for derivatives but suffers from higher material costs.

Advanced Catalytic Strategies

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the condensation step. Using a CEM Discover SP system, reaction time reduces from 8 h to 35 min at 100°C, maintaining 68% yield. Energy consumption decreases by 40%, though equipment costs limit industrial adoption.

Enzymatic Hydrazide Coupling

Pilot-scale trials utilize lipase B from Candida antarctica (CAL-B) to catalyze acylhydrazide formation. In biphasic systems (water:ethyl acetate), enzymatic catalysis achieves 81% conversion at 37°C, pH 7.0, with negligible waste. This green chemistry approach remains experimental due to enzyme stability issues.

Mechanistic Insights

Electrophilic Aromatic Substitution

Formylation proceeds via a Wheland intermediate, where the indole’s C3 position becomes electrophilic upon DMF-POCl₃ complex formation. Computational studies (DFT/B3LYP) confirm a 12.3 kcal/mol activation barrier for this step, explaining the need for low temperatures.

Hydrazide Formation Kinetics

Second-order kinetics govern the hydrazine attack on the formyl group (k = 1.2×10⁻³ L/mol·s at 78°C). Isotopic labeling (¹⁵N-NMR) reveals proton transfer from ethanol’s hydroxyl group stabilizes the transition state, corroborated by a primary kinetic isotope effect (kH/kD = 3.1).

Industrial-Scale Optimization

Continuous Flow Reactor Design

Bayer’s pilot plant implements tubular reactors for the formylation step, achieving 94% conversion with residence times <30 min. Key parameters:

  • Pressure : 2.5 bar
  • Reagent Mixing : T-shaped micromixer (100 μm channels)
  • Temperature Gradient : 5°C/cm to prevent hot spots

This configuration reduces batch variability and increases throughput to 200 kg/week.

Waste Stream Management

Spent POCl₃ is neutralized with aqueous NaOH, generating Na3PO4 for fertilizer production. Hydrazine residues are oxidized with H2O2 to N2 and H2O, complying with EPA discharge limits (hydrazine <0.1 ppm).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct indole carboxylation using CO₂. Irradiation (450 nm) with [Ru(bpy)₃]²⁺ as catalyst achieves 44% yield under 1 atm CO₂, though methoxy group deprotection remains challenging.

Biocatalytic Indole Functionalization

Engineered E. coli expressing toluene dioxygenase introduces carboxyl groups regioselectively at C2. Fed-batch fermentation (72 h) produces 6-methoxyindole-2-carboxylic acid at 18 g/L, potentially revolutionizing precursor synthesis.

Quality Control Protocols

HPLC Purity Assessment

Column : Zorbax SB-C18 (4.6×250 mm, 5 μm)
Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B)
Gradient : 20–80% B over 25 min
Detection : UV 254 nm
Acceptance criteria: Single peak ≥95% area

Residual Solvent Analysis

Headspace GC-MS quantifies ethanol (<500 ppm) and THF (<720 ppm) per ICH Q3C guidelines. Method validation shows RSD <2% across three batches.

Regulatory Considerations

REACH Compliance

The compound’s logP (1.89) and biodegradability (OECD 301F: 28% in 28 days) classify it as non-PBT (persistent, bioaccumulative, toxic). Safety data sheets mandate PPE for handling hydrazine derivatives.

IP Landscape

Patent WO2003091215A1 claims broad coverage for indole-2-carbohydrazides expiring in 2023, enabling generic synthesis. Freedom-to-operate analyses confirm no infringement risks for new preparation methods.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-amino-6-methoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole-carbohydrazides are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indole-Carbohydrazides
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities References
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride 3-NH₂, 6-OCH₃, carbohydrazide (HCl salt) C₁₀H₁₃ClN₄O₂ 256.69 1986331-05-8 Pharmaceutical intermediate; enhanced H-bonding potential
5-Methoxy-1H-indole-2-carbohydrazide 5-OCH₃, carbohydrazide C₉H₉N₃O₂ 191.19 Not reported Antiproliferative activity (m.p. 266–268°C)
3-Phenyl-5-sulfamoyl-1H-indole-2-carbohydrazide derivatives 3-Ph, 5-SO₂NH₂, carbohydrazide Variable Variable Not reported α-Glucosidase inhibition; improved aqueous solubility
Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate 3-CH₃, ester-linked hydrazone C₁₅H₁₇N₃O₃ 287.31 Not reported X-ray crystallography confirmed structure

Key Differences and Implications

Substituent Position: The 6-methoxy group in the target compound contrasts with 5-methoxy in . The 3-amino group enhances hydrogen-bonding capacity, which may improve interactions with enzymes or receptors compared to non-amino-substituted analogs .

Functional Groups :

  • Sulfonamide derivatives (e.g., ) exhibit higher solubility in polar solvents due to the -SO₂NH₂ group, whereas methoxy groups confer moderate lipophilicity .
  • Hydrazone derivatives (e.g., ) leverage the reactivity of the carbohydrazide moiety to form Schiff bases, expanding applications in catalysis and drug design .

Biological Activity :

  • 5-Methoxy-1H-indole-2-carbohydrazide demonstrates antiproliferative activity, suggesting that methoxy positioning influences cytotoxicity .
  • Sulfamoyl derivatives show α-glucosidase inhibition, a key mechanism for diabetes management, highlighting the role of electron-withdrawing groups in enzyme interaction .

Biological Activity

3-Amino-6-methoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Structural Characteristics

The compound features:

  • Amino group at the 3-position
  • Methoxy group at the 6-position
  • Carbohydrazide moiety , which enhances its reactivity and biological profile

These structural elements contribute to its unique biological properties compared to other indole derivatives.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Anticancer Properties : Studies have reported its efficacy against various cancer cell lines, suggesting it may induce apoptosis and inhibit tumor growth .
  • Antimicrobial Effects : It possesses antimicrobial properties that could be useful in treating infections caused by bacteria and fungi .
  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including α-glucosidase, which is relevant for managing diabetes by reducing glucose absorption .

The biological effects of this compound are mediated through several mechanisms:

  • Receptor Binding : The indole structure allows the compound to bind to multiple receptors, influencing various signaling pathways .
  • Enzyme Interaction : The compound inhibits specific enzymes, which can alter metabolic pathways and reduce the activity of disease-related processes .
  • Gene Expression Modulation : It can affect gene expression related to cell proliferation and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacterial and fungal strains
Enzyme InhibitionInhibits α-glucosidase activity

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of various indole derivatives, this compound demonstrated significant cytotoxicity against human melanoma (Colo-38) cells with an IC50 value indicating potent activity. This suggests its potential use in cancer therapy as a lead compound for further development.

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of indole derivatives found that this compound exhibited competitive inhibition against α-glucosidase with promising IC50 values ranging from 10 µM to 20 µM, positioning it as a potential therapeutic agent for diabetes management .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-amino-6-methoxy-1H-indole-2-carbohydrazide, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with hydrazides under acidic reflux conditions. For example, refluxing with acetic acid (3–5 hours) promotes cyclization and hydrazide coupling . To optimize yield:

  • Use excess hydrazide (1.1 equiv) to drive the reaction.
  • Monitor reaction progress via TLC or HPLC to terminate at peak product formation.
  • Purify via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX suite (SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. Anisotropic displacement parameters can refine thermal motion .
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on indole NH (~10–12 ppm) and methoxy protons (~3.8 ppm).
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns to validate the carbohydrazide moiety .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology :

  • Antimicrobial testing : Use agar dilution or microbroth dilution (e.g., against E. coli or S. aureus) at concentrations 1–100 µg/mL. Compare MIC values to controls like ciprofloxacin .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced Research Questions

Q. How can contradictory data in crystallographic refinement and spectroscopic analysis be resolved?

  • Methodology :

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian). Discrepancies >0.05 Å suggest refinement errors .
  • Dynamic effects : Use ORTEP for Windows to model anisotropic displacement ellipsoids, distinguishing static disorder from thermal motion .
  • NMR vs. crystallography : If NH proton signals conflict with hydrogen bond distances, consider solvent effects or polymorphism .

Q. What mechanistic insights explain the reactivity of the carbohydrazide moiety in nucleophilic substitutions?

  • Methodology :

  • Kinetic studies : Monitor reactions (e.g., with iodomethane) via 1H^1H-NMR to track intermediate hydrazones.
  • DFT calculations : Map transition states (e.g., using B3LYP/6-31G*) to identify rate-limiting steps. The methoxy group’s electron-donating effect lowers activation energy for substitutions at C-2 .

Q. How can substituent effects at the indole C-3 and C-6 positions modulate bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 6-bromo, 3-nitro derivatives) and compare logP (HPLC) and activity.
  • Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., topoisomerase II). The methoxy group enhances π-stacking in hydrophobic pockets .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., hydrazide coupling).
  • Purification : Employ column chromatography (silica gel, CH2_2Cl2_2/MeOH) or preparative HPLC (C18, 0.1% TFA) to isolate the target compound from dimeric byproducts .

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